Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

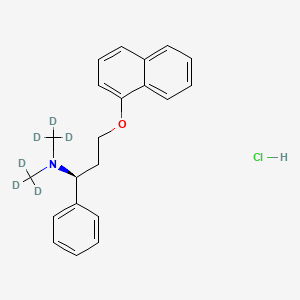

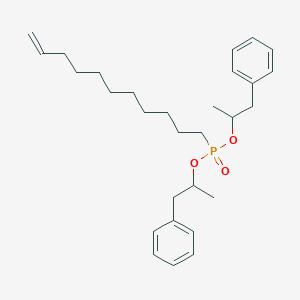

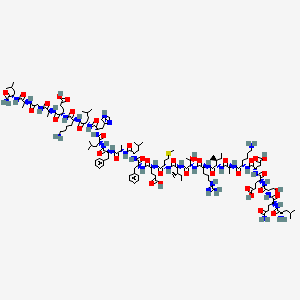

The compound Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is a chemical impurity associated with the synthesis and production of Atorvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is identified by the CAS number 1316295-72-3 and is chemically known as prop-2-enyl 4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate .

Mécanisme D'action

- By inhibiting HMG-CoA reductase, statins reduce cholesterol production in the liver, leading to decreased levels of low-density lipoprotein (LDL) or “bad cholesterol” in the bloodstream .

- Ultimately, the decreased cholesterol levels contribute to the prevention of cardiovascular diseases, including myocardial infarction and stroke .

- The affected pathways include:

- Reduced cholesterol levels lead to:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity involves multiple synthetic stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this impurity is closely monitored to maintain the quality and purity of the final Atorvastatin product. The process involves large-scale chemical reactors, precise control of reaction parameters, and rigorous quality control measures to minimize the presence of impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Applications De Recherche Scientifique

Chemistry

In chemistry, Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in Atorvastatin formulations .

Biology

In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It serves as a model compound for understanding the metabolism and biotransformation of statins .

Medicine

In medicine, the impurity is investigated for its potential impact on the efficacy and safety of Atorvastatin. Studies focus on the pharmacokinetics, pharmacodynamics, and toxicological profiles of the impurity .

Industry

In the pharmaceutical industry, the impurity is monitored as part of quality control processes to ensure the purity and safety of Atorvastatin products. It is also used in the development of new formulations and manufacturing processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Atorvastatin EP Impurity A (Sodium Salt): This impurity is structurally related to Atorvastatin and is used as a reference standard in analytical testing.

Atorvastatin Epoxy Tetrahydrofuran Analog: This compound is another impurity associated with Atorvastatin and is used in quality control processes.

Atorvastatin Lactone 3-O-Methyl Ether: This impurity is formed during the synthesis of Atorvastatin and is monitored in pharmaceutical formulations.

Uniqueness

The uniqueness of Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity lies in its specific chemical structure, which includes an allyl ester group and a cyclic (isopropyl) moiety. This structure distinguishes it from other impurities and contributes to its distinct chemical and biological properties .

Propriétés

IUPAC Name |

prop-2-enyl 4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,26-15-17-27(37)18-16-26)33(25-11-7-5-8-12-25)34(46-33,36(39,45-30)24(2)3)32(42)38-28-13-9-6-10-14-28/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWKXXNHQXONBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)OCC=C)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746973 |

Source

|

| Record name | Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316295-72-3 |

Source

|

| Record name | Prop-2-en-1-yl 4-[7-(4-fluorophenyl)-7-hydroxy-7a-phenyl-1a-(phenylcarbamoyl)-1b-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenz[a]anthracene-d14](/img/new.no-structure.jpg)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)

![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)